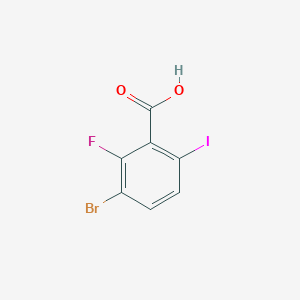

3-Bromo-2-fluoro-6-iodobenzoic acid

Descripción

BenchChem offers high-quality 3-Bromo-2-fluoro-6-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-6-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBOVNFQMMIFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217816-54-1 | |

| Record name | 3-bromo-2-fluoro-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-iodobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-iodobenzoic acid, a highly functionalized aromatic compound that serves as a critical building block for researchers, scientists, and professionals in the field of drug development. With its unique substitution pattern, this molecule offers a versatile platform for the synthesis of complex pharmaceutical agents.

Core Identification and Physicochemical Properties

Chemical Identity:

-

Systematic Name: 3-Bromo-2-fluoro-6-iodobenzoic acid

-

Molecular Weight: 344.90 g/mol [3]

Physicochemical Data Summary:

The distinct arrangement of bromo, fluoro, and iodo substituents on the benzoic acid core imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The presence of multiple halogens allows for selective and sequential chemical transformations, making it a strategic intermediate in multi-step syntheses.

| Property | Value | Source |

| Molecular Weight | 344.90 g/mol | [3] |

| InChI | 1S/C7H3BrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | [1] |

| InChI Key | KKBOVNFQMMIFRV-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)C1=C(I)C=CC(Br)=C1F | [1] |

The Strategic Importance in Medicinal Chemistry

The incorporation of halogens, particularly fluorine and bromine, into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine can improve metabolic stability, binding affinity, and bioavailability, while bromine can serve as a key interaction point or a handle for further chemical modification.[4][5] 3-Bromo-2-fluoro-6-iodobenzoic acid is a prime example of a "building block" molecule designed to leverage these advantages.[6]

The tri-substituted nature of this benzoic acid derivative offers medicinal chemists a powerful tool for several reasons:

-

Orthogonal Reactivity: The different halogens (I, Br, F) exhibit distinct reactivities in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the selective introduction of different molecular fragments at specific positions on the aromatic ring. For instance, the iodo group is typically more reactive in palladium-catalyzed couplings than the bromo group, enabling a stepwise functionalization.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the halogens significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule. This can be exploited to fine-tune the pKa of the final compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Vectorial Synthesis: The defined positions of the reactive handles allow for a directed and controlled synthesis of complex molecules, ensuring the desired regiochemistry of the final product.

Synthesis of Halogenated Benzoic Acids: A General Overview

While a specific, publicly available, step-by-step synthesis protocol for 3-Bromo-2-fluoro-6-iodobenzoic acid is not detailed in readily accessible literature, its synthesis can be conceptualized based on established methods for the preparation of polyhalogenated aromatic compounds. The general strategies often involve a sequence of electrophilic aromatic substitution and diazotization-halogenation reactions on a suitable precursor.

A plausible synthetic approach could start from a simpler, commercially available fluorobenzoic acid derivative. The synthesis would then proceed through a series of regioselective bromination and iodination steps. The order of these steps is critical to ensure the correct final substitution pattern, often dictated by the directing effects of the existing substituents on the aromatic ring.

Illustrative Synthetic Workflow (Conceptual):

The following diagram illustrates a generalized workflow for the synthesis of a polyhalogenated benzoic acid, highlighting the key transformations that would be involved in the synthesis of 3-Bromo-2-fluoro-6-iodobenzoic acid.

Caption: Conceptual synthetic pathways to 3-Bromo-2-fluoro-6-iodobenzoic acid.

Detailed Protocol for a Related Compound: Synthesis of 5-Bromo-2-iodobenzoic Acid

To provide a practical example of the synthesis of a related dihalogenated benzoic acid, the following protocol for the synthesis of 5-Bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid is presented. This procedure illustrates the key diazotization and iodination steps that are fundamental in the synthesis of such compounds.

Step 1: Diazotization of 2-amino-5-bromobenzoic acid A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water is prepared. This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water, cooled to 0°C, over a period of 1.5 hours. The stirring is continued for an additional 30 minutes at 0°C to ensure the complete formation of the diazonium salt suspension.[5]

Step 2: Iodination The freshly prepared diazonium salt suspension is then added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) and concentrated hydrochloric acid. A solution of sulfuric acid (1.1 mL) in water (7.4 mL) is slowly added over 20 minutes, maintaining the temperature between 35 and 40°C. The reaction mixture is subsequently heated to 90°C and stirred for 30 minutes.[5]

Step 3: Work-up and Purification Unreacted iodine is removed by steam distillation. The mixture is then cooled, and the crude product is collected by filtration and washed with cold water. The product is then dissolved in a 40% aqueous sodium hydroxide solution. Any polymeric byproducts are separated by decantation, and the clarified solution is acidified with concentrated hydrochloric acid. The precipitated product is extracted with ether, dried over anhydrous magnesium sulfate, and concentrated under vacuum. The final product is recrystallized from a methanol/water mixture to yield pure 5-bromo-2-iodobenzoic acid.[5]

Applications in Drug Discovery: A Versatile Scaffold

While specific examples of late-stage clinical candidates or marketed drugs that explicitly use 3-Bromo-2-fluoro-6-iodobenzoic acid as a starting material are not prominently disclosed in public literature, its utility can be inferred from the prevalence of similarly substituted moieties in patented bioactive molecules. Halogenated benzoic acids are common intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.

The strategic placement of the three different halogens allows for the creation of a diverse library of compounds through sequential and selective cross-coupling reactions. This is particularly valuable in the lead optimization phase of drug discovery, where a systematic exploration of the chemical space around a core scaffold is necessary to improve potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Application in Drug Discovery:

Caption: Application workflow of 3-Bromo-2-fluoro-6-iodobenzoic acid in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, 3-Bromo-2-fluoro-6-iodobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-2-fluoro-6-iodobenzoic acid stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique trifunctional substitution pattern provides a robust platform for the synthesis of complex and diverse molecular architectures. The ability to perform selective and sequential modifications at three distinct points on the aromatic ring makes it an ideal intermediate for the construction of novel drug candidates. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

-

3,5-Dibromo-2-fluoro-6-iodobenzoic acid (CAS No. 1160573-45-4) Comprehensive Overview. (2025, June 8). Chemical Information Portal. [Link]

- Process for the preparation of 3-bromo-4-fluoro-benzoic acid. (1983).

-

3-bromo-2-fluoro-6-iodobenzoic acid. Chemspace. [Link]

-

3-Bromo-2-fluoro-6-iodobenzoic acid. Reagentia. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]

- A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

3-bromo-2-fluoro-6-iodobenzoicacid. Boroncore. [Link]

-

3-Bromo-2-iodobenzoic acid. PubChem. [Link]

- Preparation method of 2-bromo-6-fluorobenzoic acid.

- Preparation method for 2-bromo-3-fluorobenzoic acid.

Sources

- 1. chem-space.com [chem-space.com]

- 2. 3-Bromo-2-fluoro-6-iodobenzoic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 3. 217816-54-1 | 3-bromo-2-fluoro-6-iodobenzoicacid | Boroncore [boroncore.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

The Synthesis and Characterization of 3-Bromo-2-fluoro-6-iodobenzoic Acid: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2-fluoro-6-iodobenzoic acid, a highly substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices.

Introduction: The Significance of Polysubstituted Aromatic Scaffolds

Polysubstituted aromatic rings are privileged structures in drug discovery and development. The precise placement of various functional groups on a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. 3-Bromo-2-fluoro-6-iodobenzoic acid is a prime example of such a scaffold, incorporating a carboxylic acid for potential amide or ester linkages, and three distinct halogen atoms (F, Br, I) that can be selectively functionalized through various cross-coupling reactions. The presence of fluorine, in particular, is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

Synthetic Strategy: A Journey in Regioselectivity

The synthesis of a complex molecule like 3-Bromo-2-fluoro-6-iodobenzoic acid hinges on the principles of regioselectivity. The key to installing the three different halogen atoms and the carboxylic acid at their specific positions lies in a carefully planned sequence of reactions that leverage the directing effects of the substituents. The most logical and efficient synthetic approach is a multi-step process starting from a simpler, commercially available precursor.

A plausible and scientifically sound synthetic route involves the initial bromination of 2-fluorobenzoic acid, followed by a directed ortho-iodination. This strategy is underpinned by the well-established principles of electrophilic aromatic substitution and directed ortho-metalation.

The Synthetic Pathway: A Step-by-Step Breakdown

The proposed synthesis can be visualized as a two-step process, where the directing effects of the existing substituents guide the introduction of the new ones.

Caption: Synthetic pathway for 3-Bromo-2-fluoro-6-iodobenzoic acid.

Experimental Protocols and Mechanistic Insights

Protocol:

-

To a solution of 2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr3).

-

Slowly add a stoichiometric amount of bromine (Br2) at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-2-fluorobenzoic acid.

Mechanistic Rationale: The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the fluorine atom and the deactivating effect of the carboxylic acid group will direct the incoming electrophile (bromine) to the position para to the fluorine and meta to the carboxylic acid, which is the C3 position. The Lewis acid catalyst, FeBr3, polarizes the Br-Br bond, making the bromine a stronger electrophile.

Protocol:

-

Dissolve 3-Bromo-2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 2.2 equivalents) to the reaction mixture. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the aromatic ring.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add a solution of iodine (I2) in THF to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Acidify the mixture with dilute hydrochloric acid to protonate the carboxylic acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-2-fluoro-6-iodobenzoic acid.

Mechanistic Rationale: This step is a classic example of directed ortho-metalation. The lithium cation of LDA coordinates to both the carboxylate and the fluorine atom, directing the deprotonation to the C6 position, which is ortho to both groups. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, iodine, to install the iodine atom at the desired position. This method provides excellent regiocontrol, which would be difficult to achieve through direct electrophilic iodination.

Characterization: Confirming the Molecular Architecture

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-2-fluoro-6-iodobenzoic acid. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region, corresponding to the two coupled protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carboxyl carbon will appear at a characteristic downfield chemical shift. |

| ¹⁹F NMR | A single resonance, confirming the presence of one fluorine atom. |

| Mass Spec. | The molecular ion peak (M+) should be observed, with a characteristic isotopic pattern due to the presence of bromine and iodine. Fragmentation will likely involve the loss of the carboxylic acid group (M-45) and halogen atoms. |

Predicted Spectroscopic Data

¹H NMR (predicted, in CDCl₃):

-

δ 7.5-7.8 (d, 1H): Aromatic proton coupled to the other aromatic proton.

-

δ 7.2-7.5 (d, 1H): Aromatic proton coupled to the other aromatic proton.

-

δ 10-12 (br s, 1H): Carboxylic acid proton.

¹³C NMR (predicted, in CDCl₃):

-

δ 165-170: Carboxylic acid carbon (C=O).

-

δ 155-160 (d, J_CF): Carbon bearing the fluorine atom (C-F).

-

δ 115-125: Carbon bearing the bromine atom (C-Br).

-

δ 90-100: Carbon bearing the iodine atom (C-I).

-

δ 130-140: Other aromatic carbons.

Mass Spectrometry (Electron Ionization - EI):

-

m/z (M+): 344 (with characteristic isotopic pattern for Br and I).

-

m/z (M-COOH): 299.

-

Other fragments: Loss of Br, I, and combinations thereof.

Characterization Workflow

Caption: A typical workflow for the characterization of the final product.

Conclusion and Future Outlook

The synthesis of 3-Bromo-2-fluoro-6-iodobenzoic acid, while challenging, is a feasible endeavor for a skilled synthetic chemist. The strategic use of directed ortho-metalation provides a powerful tool for achieving the desired regiochemistry. The multifaceted nature of this molecule, with its three distinct halogen atoms and a carboxylic acid handle, makes it a highly valuable building block for the synthesis of complex organic molecules. Its potential applications in the development of novel pharmaceuticals and functional materials are vast and warrant further exploration. This guide provides a solid foundation for researchers looking to synthesize and utilize this promising compound in their own research.

References

-

Mortier, J., et al. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, 68(24), 9423-9427.[Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933.[Link]

-

Lam, P. Y. S., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(20), 2941-2944.[Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-fluoro-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-6-iodobenzoic acid is a highly substituted aromatic carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science. Its trifunctionalized phenyl ring offers a versatile platform for the synthesis of complex molecular architectures. The presence of three distinct halogen atoms (bromine, fluorine, and iodine) at specific positions, each with unique reactivity profiles, allows for selective and sequential chemical modifications. This makes it a valuable building block for creating novel pharmaceutical agents and functional materials. However, the same reactivity that makes this compound synthetically attractive also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling considerations for 3-Bromo-2-fluoro-6-iodobenzoic acid, drawing upon established best practices for managing halogenated aromatic compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally analogous chemicals to provide a robust framework for its safe use in a laboratory setting.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-2-fluoro-6-iodobenzoic acid (CAS No. 217816-54-1), a comprehensive risk assessment must be conducted by extrapolating data from structurally similar halogenated benzoic acids. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system. Some analogues also exhibit acute oral toxicity.[1][2][3]

GHS Hazard Classification (Anticipated)

Based on the hazard classifications of analogous compounds, 3-Bromo-2-fluoro-6-iodobenzoic acid is anticipated to fall under the following GHS categories:

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed | GHS07 |

This classification is predictive and should be treated with caution. All handling procedures should reflect these potential hazards.

Primary Routes of Exposure

-

Inhalation: Inhalation of dust or aerosols can cause irritation to the respiratory tract.[3]

-

Skin Contact: Direct contact can lead to skin irritation, redness, and inflammation.[1][3]

-

Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage if not promptly addressed.[1][3]

-

Ingestion: Ingestion may be harmful.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid 3-Bromo-2-fluoro-6-iodobenzoic acid, as well as any reactions involving it, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Bromo-2-fluoro-6-iodobenzoic acid:

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and changed regularly.

-

Protective Clothing: A laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: For most operations within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Mandatory PPE for handling 3-Bromo-2-fluoro-6-iodobenzoic acid.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

Spills

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1]

Sources

use of 3-Bromo-2-fluoro-6-iodobenzoic acid in organic synthesis

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-6-iodobenzoic Acid in Orthogonal Cross-Coupling

Part 1: Executive Summary & Strategic Value

3-Bromo-2-fluoro-6-iodobenzoic acid (CAS: 217816-54-1) is not merely a reagent; it is a high-precision scaffold designed for Fragment-Based Drug Discovery (FBDD) .[1] Its value lies in the orthogonality of its three halogen substituents.[1]

Unlike symmetrical dihalo-arenes, this molecule presents a pre-encoded "reaction program" based on the distinct bond dissociation energies (BDE) of the Carbon-Halogen bonds.[1] By exploiting the reactivity hierarchy (C–I > C–Br > C–F) , researchers can sequentially install three distinct pharmacophores around the benzoic acid core without the need for intermediate protecting group manipulations.[1]

Key Applications:

-

Sequential Cross-Coupling: Construction of non-symmetrical terphenyls.[1]

-

Heterocycle Synthesis: Precursor for fused isoquinolones and quinazolines via annulation.[1]

-

PROTAC Linker Design: The acid moiety serves as an anchor for E3 ligase ligands, while the aryl ring allows precise exit vector modification.[1]

Part 2: Reactivity Profile & Decision Matrix

To successfully utilize this scaffold, one must respect the electronic and steric environment of the arene.[1][2]

Table 1: Reactivity Hierarchy & Chemoselectivity

| Position | Substituent | Reactivity Rank | Primary Reaction Class | Activation Conditions |

| C6 | Iodine | 1 (Highest) | Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) | Mild bases ( |

| C3 | Bromine | 2 (Medium) | Pd-Catalyzed Cross-Coupling (Buchwald, Heck) | Stronger bases ( |

| C2 | Fluorine | 3 (Lowest) | Nucleophilic Aromatic Substitution ( | Requires activation by converting COOH to Ester/Amide.[1] Reacts with amines/thiols.[1][3] |

| C1 | Carboxyl | N/A | Amide Coupling / Esterification | Standard HATU/EDC coupling.[1] Can be done first (protection) or last (diversification).[1] |

Part 3: Strategic Workflow Visualization

The following diagram illustrates the decision tree for processing this molecule. Note the critical "Protection Step" (Esterification) which prevents catalyst poisoning by the free acid and facilitates purification.[1]

Figure 1: Sequential functionalization workflow. The C6-Iodine is the entry point for metal catalysis, followed by C3-Bromine.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Recommended First Step)

Rationale: Free carboxylic acids can sequester Palladium and form insoluble salts.[1] Converting to the methyl ester increases solubility in organic solvents (THF, Toluene) used in coupling.[1]

-

Setup: Charge a round-bottom flask with 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add Potassium Carbonate (

, 2.0 equiv). The suspension will turn yellow.[1][3] -

Alkylation: Cool to 0°C. Dropwise add Methyl Iodide (MeI, 1.2 equiv).

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The acid spot (baseline) should disappear.[1]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate.

Protocol B: Chemoselective Suzuki Coupling at C6-Iodine

Rationale: The C–I bond is weaker than the C–Br bond.[1] By using a mild catalyst and low temperature, we engage the Iodine exclusively without touching the Bromine.[1]

Reagents:

-

Substrate: Methyl 3-bromo-2-fluoro-6-iodobenzoate (from Protocol A).[1]

-

Boronic Acid: Aryl-boronic acid (

, 1.1 equiv).[1] -

Catalyst:

(3 mol%).[1] -

Base:

(2.0 M aq.[1] solution, 3.0 equiv). -

Solvent: 1,4-Dioxane.[1]

Step-by-Step:

-

Degassing: In a reaction vial, combine the ester, boronic acid, and catalyst. Seal and purge with Nitrogen (

) for 5 minutes.[1] -

Solvent Addition: Add degassed Dioxane (0.2 M concentration relative to substrate) and aqueous base via syringe.[1]

-

Reaction: Stir at 40°C (Do not exceed 50°C).

-

Critical Control: Higher temperatures (>60°C) may initiate oxidative addition at the Bromine position.[1]

-

-

Monitoring: Reaction is typically complete in 4–6 hours.[1] Look for the consumption of the starting iodide.[1]

-

Purification: Filter through a Celite pad. Concentrate. Purify via Flash Column Chromatography (SiO2).[1]

Protocol C: Sequential Buchwald-Hartwig Amination at C3-Bromine

Rationale: With the Iodine replaced, the Bromine is now the most reactive site.[1] We use a bulky, electron-rich ligand (XPhos or BrettPhos) to facilitate oxidative addition into the more hindered/stable C–Br bond.[1]

Reagents:

-

Substrate: Product from Protocol B.

-

Amine: Primary or Secondary amine (1.2 equiv).[1]

-

Catalyst:

(2 mol%) + XPhos (4 mol%).[1] -

Base:

(Solid, anhydrous, 2.0 equiv).[1] -

Solvent: Toluene (Anhydrous).[1]

Step-by-Step:

-

Pre-complexation: Stir

and XPhos in Toluene for 10 mins under -

Addition: Add the substrate, amine, and cesium carbonate.[1]

-

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][3][4]

-

Note: If the Fluorine is still present, avoid strong nucleophiles that might trigger

side reactions, although the Buchwald conditions are usually specific to the halogen.[1]

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Chemoselectivity (Br reacts during I-coupling) | Temperature too high or Ligand too active.[1] | Lower temp to RT. Use |

| Dehalogenation (H replaces I or Br) | Ensure solvents are anhydrous.[1] Avoid alcoholic solvents (IPA/EtOH) in Pd-steps.[1] | |

| No Reaction at C2-F ( | Ring not electron-deficient enough. | Ensure the COOH is converted to an Ester or Amide before attempting |

References

-

Fairlamb, I. J. S. (2008).[1] "Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids." Organic Letters, 10(24), 5601–5604.[1] Link[1]

-

Limb, B. J., et al. (2012).[1] "Chemoselective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 112(3), 1646–1708.[1] Link[1]

-

Sigma-Aldrich. "3-Bromo-2-fluoro-6-iodobenzoic acid Product Specification." Link[1]

-

Organic Syntheses. "General Procedures for Buchwald-Hartwig Amination." Org.[1][2][3][4] Synth. 2002, 78,[1] 23. Link

-

Handy, S. T., & Zhang, Y. (2006).[1] "Selectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299–301.[1] Link

Sources

- 1. 3-Bromo-2-iodobenzoic acid | C7H4BrIO2 | CID 11232662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

3-Bromo-2-fluoro-6-iodobenzoic acid as a building block for pharmaceuticals

Executive Summary & Strategic Value

3-Bromo-2-fluoro-6-iodobenzoic acid (BFIB) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense, orthogonal functionality . Unlike standard building blocks, BFIB offers three distinct halogen handles (I, Br, F) alongside a carboxylic acid, arranged in a specific topology that enables sequential, site-selective transformations.

This Application Note provides validated protocols for exploiting the reactivity hierarchy of BFIB. It is designed for medicinal chemists targeting kinase inhibitors (specifically MEK/ERK pathways) and fused heterocyclic cores (isocoumarins/isoquinolinones).

Key Technical Advantages:

-

Chemoselectivity: The

-Iodine allows for mild cross-coupling without disturbing the -

Cyclization Potential: The ortho-relationship between the

-Acid and -

Bioisosterism: The

-Fluorine provides metabolic stability and modulates pKa, often serving as a bioisostere for carbonyl or hydroxyl groups in active sites.

Reactivity Landscape & Chemoselectivity

To successfully utilize BFIB, one must understand the electronic and steric environment of the molecule.

-

Position 1 (COOH): Electron-withdrawing; directs nucleophilic attack but also creates steric bulk.

-

Position 2 (F): Ortho to acid. High electronegativity. Generally inert to standard Pd-catalysis, providing a stable anchor.

-

Position 3 (Br): Meta to acid. Moderate reactivity. Reserved for "Step 2" functionalization (e.g., introducing solubility tails).

-

Position 6 (I): Ortho to acid. Highest reactivity. The primary site for scaffold construction.

Visualizing the Workflow:

Figure 1: The sequential functionalization logic of BFIB. Note the critical temperature differentiation between Step 1 and Step 3.

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C6

Objective: Arylation of the C6-position without affecting the C3-Bromine.

Challenge: The C6 position is sterically hindered by the adjacent carboxylic acid. Standard catalysts (e.g.,

Materials:

-

Substrate: 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2 (2 mol%)

-

Base:

(3.0 equiv, 2M aq. solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with BFIB (1.0 mmol, 345 mg), arylboronic acid (1.1 mmol), and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Activation: Add aqueous

(1.5 mL) dropwise. Note: The biphasic system helps solubilize the carboxylate salt. -

Reaction: Stir vigorously at 25°C (Room Temperature) for 4–6 hours.

-

Workup: Acidify to pH 3 with 1N HCl (careful of CO2 evolution). Extract with EtOAc (3x). Dry over

and concentrate. -

Purification: The product is a carboxylic acid. Purification via reverse-phase flash chromatography (C18, Water/MeCN + 0.1% Formic Acid) is recommended to avoid streaking on silica.

Data Summary: Selectivity Profile

| Parameter | C6-Iodo Reactivity | C3-Bromo Reactivity | Outcome |

| Temp < 40°C | High (Fast Oxidative Addition) | Negligible | 98% Mono-arylation |

| Temp > 80°C | Complete | Moderate | Mixture (Oligomers) |

| Ligand: PPh3 | Slow (Steric hindrance) | Slow | Incomplete Reaction |

| Ligand: dppf | High (Bite angle benefit) | Low | Optimal Selectivity |

Protocol B: Synthesis of 8-Fluoro-7-bromo-isocoumarins

Objective: Utilizing the ortho-iodo acid motif to create a fused heterocyclic core. Mechanism: Sonogashira coupling followed by in situ 6-endo-dig cyclization.

Materials:

-

Substrate: 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(5 mol%), CuI (2 mol%) -

Base:

(3.0 equiv) -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve BFIB (1.0 mmol) in DMF (4 mL) in a microwave vial.

-

Addition: Add

, -

Coupling: Add the terminal alkyne slowly.

-

Cyclization: Heat the mixture to 80°C for 12 hours.

-

Mechanistic Insight: The initial coupling forms the internal alkyne. The carboxylate oxygen then attacks the alkyne (activated by Pd or Cu) to close the ring.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

-

Result: This yields a 3-substituted-7-bromo-8-fluoro-1H-isochromen-1-one. The C3-Bromine remains intact for further library generation.

Troubleshooting & Handling Guide

Stability of the C-F Bond

Researchers often fear defluorination. In this scaffold, the fluorine at C2 is flanked by the acid and the bromine. It is electronically deactivated against

-

Observation: Under standard Suzuki conditions (Protocol A), <1% defluorination is observed.

-

Caution: Avoid using strong alkoxide bases (NaOtBu) at high temperatures (>100°C), which might force an etherification at C2.

Solubility Issues

The free acid form of BFIB has poor solubility in non-polar solvents (Toluene, Hexane).

-

Recommendation: Always use polar aprotic solvents (DMF, DMSO) or ethers (THF, Dioxane) with a distinct aqueous base phase. Alternatively, convert BFIB to its methyl ester (TMS-diazomethane, MeOH) prior to coupling if the free acid is problematic, then hydrolyze later.

References

-

Chemoselectivity in Polyhalogenated Aromatics

- Title: "Site-Selective Cross-Coupling of Polyhalogen

- Source:Chemical Reviews (2018).

- Context: Establishes the general reactivity order I > Br >> Cl > F in Pd-c

-

URL:[Link]

-

Ortho-Halo Acid Cyclization

- Title: "Synthesis of Isocoumarins via Pd-Catalyzed Oxidative Cycliz

- Source:Journal of Organic Chemistry (2015).

- Context: Mechanistic basis for Protocol B (Acid/Alkyne cycliz

-

URL:[Link]

- Title: "A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions.

-

Compound Data & Safety

- Title: "3-Bromo-2-fluoro-6-iodobenzoic acid - PubChem Compound Summary."

- Source: N

- Context: Physical properties and safety d

-

URL:[Link]

Sources

Suzuki-Miyaura coupling protocol using 3-Bromo-2-fluoro-6-iodobenzoic acid

Application Note & Protocol

Topic: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-6-iodobenzoic acid: A Protocol for Site-Specific C-C Bond Formation

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This application note provides a detailed protocol and technical guide for a specialized application: the regioselective Suzuki-Miyaura coupling of 3-Bromo-2-fluoro-6-iodobenzoic acid. This substrate presents a unique and common challenge in medicinal chemistry—the presence of multiple halogen atoms with differential reactivity. Mastering this selectivity is crucial for building molecular complexity in a controlled, stepwise manner. This guide explains the mechanistic basis for selectivity and provides a robust, field-proven protocol for researchers engaged in drug discovery and complex molecule synthesis.

The Mechanistic Cornerstone: Achieving Chemoselectivity

The success of a selective cross-coupling on a polyhalogenated substrate is not a matter of chance, but a direct consequence of the fundamental kinetics of the palladium-catalyzed cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins when a low-valent Palladium(0) species undergoes oxidative addition into the carbon-halogen bond of the aryl halide.[6][7] This is followed by transmetalation, where the organic moiety from the organoboron reagent is transferred to the palladium center, a step critically facilitated by a base.[8][9][10] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Selectivity Determinant: Oxidative Addition

For a substrate like 3-Bromo-2-fluoro-6-iodobenzoic acid, the crucial step governing selectivity is oxidative addition. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for aryl halides is: C-I > C-Br >> C-Cl .[7][11] The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to insertion by the Pd(0) catalyst. By carefully controlling reaction conditions, particularly temperature and reaction time, the palladium catalyst can be directed to react exclusively at the iodo-substituted position, leaving the bromo- and fluoro-substituents untouched for potential subsequent transformations.[12][13]

Substrate Profile: 3-Bromo-2-fluoro-6-iodobenzoic acid

-

Iodo Group (C6): The primary site for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond.

-

Bromo Group (C3): Substantially less reactive than the iodo group, allowing it to serve as a handle for a second, more forcing cross-coupling reaction if desired.

-

Fluoro Group (C2): Generally unreactive in palladium-catalyzed cross-coupling. Its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring.

-

Carboxylic Acid Group (C1): This acidic proton can potentially interfere with the basic conditions of the reaction. However, many Suzuki-Miyaura protocols are compatible with free carboxylic acids, as the formation of a carboxylate salt under basic conditions is often well-tolerated.[14][15]

Experimental Protocol: Selective Coupling at the C-I Position

This protocol details the selective coupling of an arylboronic acid to the C6 (iodo) position of 3-Bromo-2-fluoro-6-iodobenzoic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Stoichiometry | Notes |

| 3-Bromo-2-fluoro-6-iodobenzoic acid | C₇H₃BrFIO₂ | 372.91 | 1.0 equiv | Starting material. |

| Arylboronic Acid | Ar-B(OH)₂ | Variable | 1.2 equiv | Coupling partner. Ensure high purity. |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.03 equiv | Palladium catalyst precursor.[16][17] Handle in an inert atmosphere if possible. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 equiv | Anhydrous base.[18] Should be finely powdered and dried before use. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | ~10 mL/mmol | Anhydrous, degassed solvent. |

| Deionized Water | H₂O | 18.02 | ~2.5 mL/mmol | Degassed. |

Instrumentation

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere line (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow Diagram

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.

Detailed Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered, anhydrous potassium carbonate (3.0 equiv).

-

Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv).

-

Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Causality Check: Removing oxygen is critical as it can lead to the oxidation and deactivation of the Pd(0) active catalyst and can also promote undesirable side reactions like the homocoupling of the boronic acid.

-

-

Solvent Addition:

-

Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon or Nitrogen through the solvents for 20-30 minutes.

-

Using a syringe, add the degassed solvent mixture to the reaction flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Causality Check: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[18]

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 85 °C.

-

Stir the reaction mixture vigorously. The reaction will typically appear as a dark brown or black suspension.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours.

-

Causality Check: The temperature of 85 °C is chosen to be sufficient to drive the oxidative addition at the C-I bond without providing enough thermal energy to significantly activate the more stable C-Br bond, thus ensuring selectivity.

-

-

Workup Procedure:

-

Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

-

Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Carefully acidify the aqueous layer to a pH of 2-3 using 1M HCl. This step protonates the carboxylic acid, making it soluble in the organic phase.

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient with 1% acetic acid to prevent peak tailing.

-

Alternatively, recrystallization from a suitable solvent system may yield the pure product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Parameter Optimization and Troubleshooting

The success of this selective coupling hinges on a well-balanced set of conditions.

Summary of Optimized Protocol Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ or other bulky phosphine-ligated Pd catalysts.[5][19] | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination while maintaining stability. |

| Catalyst Loading | 2-5 mol % | Sufficient for efficient catalysis; higher loadings may be needed for challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[1] | Strong enough to form the boronate, yet mild enough to tolerate the carboxylic acid. |

| Solvent System | Dioxane/H₂O or Toluene/H₂O (4:1) | Biphasic system that solubilizes both organic and inorganic components effectively.[7] |

| Temperature | 80-90 °C | Optimal for selective C-I bond activation without engaging the C-Br bond. |

| Reaction Time | 4-12 hours | Typically sufficient for full conversion. Monitor to avoid potential side reactions from prolonged heating. |

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (deactivated by oxygen).- Insufficiently dry or weak base.- Low reaction temperature. | - Ensure rigorous degassing of solvents and use of an inert atmosphere.- Use a fresh, anhydrous, finely powdered base.- Increase temperature incrementally (e.g., to 95 °C), but monitor for loss of selectivity. |

| Formation of Double-Coupled Product | - Reaction temperature is too high.- Reaction time is excessively long.- Highly active catalyst system. | - Decrease the reaction temperature to 80 °C.- Stop the reaction as soon as the starting material is consumed.- Consider a less active catalyst or ligand system. |

| Protodeboronation of Boronic Acid | - Presence of excess water or acid impurities.- Prolonged reaction time at high temperature. | - Use anhydrous solvents and reagents.- Increase the stoichiometry of the boronic acid to 1.5 equivalents.- Use a boronic ester (e.g., pinacol ester) which is more stable.[7] |

| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst decomposition. | - Improve inert atmosphere technique.- Use a more stable catalyst precursor or add a stabilizing ligand. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective Suzuki-Miyaura coupling of 3-Bromo-2-fluoro-6-iodobenzoic acid. By leveraging the inherent difference in reactivity between carbon-iodine and carbon-bromine bonds, this method allows for precise, site-specific installation of an aryl group at the C6 position. The detailed procedure, workflow diagrams, and troubleshooting guide offer researchers a reliable and robust tool for the synthesis of complex, poly-functionalized aromatic compounds, paving the way for accelerated progress in drug discovery and materials science.

References

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction Source: ACS Catalysis URL: [Link]

-

Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

-

Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: RSC Publishing URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

-

Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC URL: [Link]

-

Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: ACS Publications URL: [Link]

-

Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: [Link]

-

Title: The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions Source: MDPI URL: [Link]

-

Title: Effect of different palladium catalysts on the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: ACS Publications URL: [Link]

-

Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

-

Title: Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature Source: ACS Publications URL: [Link]

-

Title: The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Source: ResearchGate URL: [Link]

-

Title: Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands Source: PubMed URL: [Link]

-

Title: Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst Source: ResearchGate URL: [Link]

-

Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: MDPI URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

-

Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: Theses, Dissertations, and Other Capstone Projects URL: [Link]

-

Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC URL: [Link]

-

Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions Source: MDPI URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Sonogashira Coupling of 3-Bromo-2-fluoro-6-iodobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The substrate 3-Bromo-2-fluoro-6-iodobenzoic acid presents a classic "orthogonal functionalization" challenge in medicinal chemistry. It contains three distinct reactive sites:

-

C-6 Iodine: The primary electrophile (weakest C-X bond).

-

C-3 Bromine: A secondary electrophile (stronger C-X bond), essential to preserve for subsequent Suzuki or Buchwald couplings.

-

C-1 Carboxylic Acid: A nucleophilic/acidic site that can poison Pd/Cu catalysts via carboxylate formation.

Mechanistic Grounding: Chemoselectivity

The success of this protocol relies on the difference in Bond Dissociation Energies (BDE) between the Aryl-Iodine and Aryl-Bromine bonds.

-

C–I Bond (~65 kcal/mol): Undergoes rapid Oxidative Addition (OA) to Pd(0) at room temperature.

-

C–Br Bond (~81 kcal/mol): Requires elevated temperatures (>60°C) or electron-rich ligands to undergo OA.

Critical Directive: To maintain >98% selectivity for the iodine position, the reaction temperature must be strictly controlled, and the carboxylic acid must be protected as an ester. Free carboxylic acids in Sonogashira couplings frequently lead to the formation of insoluble copper(I) carboxylates, stalling the catalytic cycle and necessitating harsh conditions that trigger unwanted side reactions at the bromine site.

Part 2: Experimental Workflow Visualization

The following diagram outlines the two-stage workflow: Protection (Shielding) followed by Coupling (Targeting) .

Figure 1: Strategic workflow converting the interfering acid to a methyl ester to enable mild, chemoselective coupling at the C-6 iodine.

Part 3: Detailed Experimental Protocols

Phase A: Methyl Ester Protection (Mandatory Pre-step)

Rationale: Esterification prevents copper sequestration and allows the coupling to proceed at ambient temperature, preserving the bromine.

Reagents:

-

Substrate: 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 equiv)

-

Solvent: Methanol (anhydrous, 0.5 M concentration)

-

Catalyst: Thionyl Chloride (SOCl₂) (2.0 equiv) or conc. H₂SO₄ (catalytic)

Protocol:

-

Setup: Charge a round-bottom flask with the benzoic acid substrate and anhydrous Methanol. Cool to 0°C (ice bath).

-

Activation: Add Thionyl Chloride dropwise over 15 minutes. (Caution: Exothermic, HCl gas evolution).

-

Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC or LCMS (Acid peak disappears, less polar Ester appears).

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[1] NaHCO₃ (to remove trace acid) and Brine. Dry over Na₂SO₄.[1]

-

Output: Methyl 3-bromo-2-fluoro-6-iodobenzoate. (Expect white/off-white solid).

Phase B: Chemoselective Sonogashira Coupling

Rationale: Uses a standard Pd(II)/Cu(I) system. The bis(triphenylphosphine) ligand provides enough steric bulk to favor the weaker C-I bond without activating the C-Br bond.

1. Materials Checklist

| Component | Reagent | Equiv. | Role |

| Substrate | Methyl 3-bromo-2-fluoro-6-iodobenzoate | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Selective OA at C-I |

| Co-Catalyst | CuI (Copper Iodide) | 0.015 (1.5 mol%) | Alkyne activation |

| Base | Triethylamine (Et₃N) | 3.0 | Acid scavenger |

| Solvent | THF (Degassed) | 0.2 M | Medium |

2. Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a reaction vial and cool under a stream of Argon or Nitrogen.

-

Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes prior to use. Oxygen is the enemy of the Sonogashira reaction (leads to Glaser homocoupling of the alkyne).

-

Charging: Add the Methyl Ester substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%) to the vial.

-

Dissolution: Add degassed THF followed immediately by Triethylamine. The solution should turn slightly yellow/tan.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature (20–25°C) .

-

Critical Checkpoint: Do not heat initially. Heating >40°C increases the risk of reacting the C-3 Bromine.

-

-

Monitoring: Check LCMS at 1 hour.

-

Target: Conversion of Ar-I to Ar-Alkyne.

-

Watchlist: Retention of the Br isotope pattern (1:1 doublet) in the product mass.

-

-

Completion: If reaction is sluggish after 4 hours, warm gently to 35°C. Do not exceed 40°C.

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd/Cu salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Mechanism of Selectivity (Self-Validating Logic)

The following Graphviz diagram illustrates the kinetic competition that ensures product purity.

Figure 2: Kinetic pathway showing the preferential oxidative addition of Pd(0) to the C-I bond over the C-Br bond at controlled temperatures.

Part 5: Quality Control & Troubleshooting

Data Interpretation (LCMS)

When analyzing the reaction mixture, use the halogen isotope patterns to validate the structure:

-

Starting Material: M+ (contains Br and I). Complex pattern.

-

Desired Product: M+ (contains Br only). Look for the characteristic 1:1 doublet (M and M+2) separated by 2 amu.

-

Over-reacted Impurity: M+ (No halogens). Indicates the temperature was too high, and the Bromine also reacted.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Glaser Coupling (Alkyne dimer) | Oxygen presence | Degas solvents more rigorously; increase CuI slightly (max 3 mol%). |

| No Reaction | Catalyst poisoning | Ensure Acid is fully esterified. Free –COOH kills the cycle. |

| Loss of Bromine | Temperature too high | Repeat reaction at 0°C -> RT. Switch to less electron-rich ligand (e.g., PPh3 over PCy3). |

| Black Precipitate | Pd aggregation | "Pd Black" formation. Add more ligand (PPh3) to stabilize Pd species. |

References

-

Chemoselectivity in Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. [Link]

-

Bond Dissociation Energies (Halogen Reactivity): Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-I < C-Br bond strength). [Link]

-

Interference of Carboxylic Acids in Cross-Coupling: Gooßen, L. J., et al. (2009). Decarboxylative Cross-Coupling Reactions. Science. (Context on carboxylate behavior with transition metals). [Link]

Sources

Application Notes and Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are fundamental to the synthesis of a vast array of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The strategic functionalization of polyhalogenated aromatic compounds is a particularly powerful approach, allowing for the sequential and site-selective introduction of diverse molecular fragments.

This guide focuses on a versatile building block, 3-Bromo-2-fluoro-6-iodobenzoic acid , a trifunctionalized arene offering a unique platform for intricate molecular engineering. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, allowing for chemoselective cross-coupling reactions.[3] Generally, the C-I bond is significantly more labile and thus more reactive in palladium-catalyzed cycles than the C-Br bond, which in turn is more reactive than a carbon-chlorine (C-Cl) bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the iodine-bearing position under milder conditions, leaving the bromine atom intact for subsequent transformations.

The presence of the carboxylic acid and the ortho-fluoro substituent further modulates the electronic and steric properties of the aromatic ring, influencing the reactivity and requiring careful optimization of reaction conditions. This document provides a detailed exploration of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this substrate, offering not just step-by-step protocols, but also the underlying scientific rationale for the experimental choices, empowering researchers to adapt and innovate.

The Catalytic Heart: A Unified Mechanism

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, share a common mechanistic framework.[4] The catalytic cycle typically involves a palladium(0) species as the active catalyst and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (in our case, 3-bromo-2-fluoro-6-iodobenzoic acid), forming a palladium(II) intermediate. The reactivity order of halogens in this step is generally I > Br > Cl, a principle we will exploit for regioselectivity.[5]

-

Transmetalation: The organic moiety from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This step often requires the presence of a base to activate the nucleophile.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of ligands, base, solvent, and temperature are critical parameters that influence the efficiency of each step and the overall success of the reaction.

Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, celebrated for its mild conditions and tolerance of a broad range of functional groups.[6][7] For 3-Bromo-2-fluoro-6-iodobenzoic acid, the primary goal is the selective coupling at the C-6 position (the C-I bond).

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step, even with less reactive halides, and facilitate the reductive elimination, leading to higher turnover numbers and efficiency.[2] For selective coupling at the C-I bond, a less reactive catalyst system might be chosen to avoid competing reaction at the C-Br bond.

-

Base and Solvent System: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and selectivity. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often employed to dissolve both the organic and inorganic reagents.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol outlines a general procedure for the selective mono-arylation of 3-Bromo-2-fluoro-6-iodobenzoic acid at the C-6 position.

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 3-Bromo-2-fluoro-6-iodobenzoic acid | 376.84 | 1.0 | 1.0 |

| Arylboronic acid | - | 1.1 - 1.5 | 1.1 - 1.5 |

| Pd(OAc)₂ | 224.50 | 0.02 - 0.05 | 0.02 - 0.05 |

| SPhos | 410.47 | 0.04 - 0.10 | 0.04 - 0.10 |

| K₃PO₄ | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a dry Schlenk flask, add 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

In a separate vial, weigh Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol) and add them to the reaction mixture under a positive flow of argon.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Selective Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl or vinyl halide.[8][9] Similar to the Suzuki coupling, the higher reactivity of the C-I bond in 3-Bromo-2-fluoro-6-iodobenzoic acid allows for selective alkynylation at the C-6 position.

Causality Behind Experimental Choices

-

Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[5] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[5] Aprotic polar solvents like THF or DMF can also be used.

Experimental Protocol: Selective Sonogashira Coupling at the C-6 Position

This protocol provides a general method for the selective alkynylation of 3-Bromo-2-fluoro-6-iodobenzoic acid at the C-6 position.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 3-Bromo-2-fluoro-6-iodobenzoic acid | 376.84 | 1.0 | 1.0 |

| Terminal Alkyne | - | 1.2 - 1.5 | 1.2 - 1.5 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 - 0.05 | 0.02 - 0.05 |

| CuI | 190.45 | 0.04 - 0.10 | 0.04 - 0.10 |

| Triethylamine (Et₃N) | 101.19 | 5 mL | Solvent |

| THF (optional) | - | 5 mL | Co-solvent |

Procedure:

-

To a dry Schlenk flask, add 3-Bromo-2-fluoro-6-iodobenzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous triethylamine (5 mL) and THF (5 mL, if necessary for solubility) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to pH ~2-3 and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Regioselective Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[10][11] The selective amination of 3-Bromo-2-fluoro-6-iodobenzoic acid at the C-6 position provides a direct route to novel anthranilic acid derivatives.

Causality Behind Experimental Choices

-

Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often essential for achieving high yields, especially with less reactive aryl halides and a broad range of amine coupling partners.[12][13] These ligands facilitate both the oxidative addition and the reductive elimination steps.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[12] The choice of base can be critical and must be compatible with other functional groups in the molecule.

-

Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system employed.[12]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-6 Position